molecular formula C16H12ClFN6O3 B2824422 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide CAS No. 1396881-37-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide

Cat. No. B2824422
CAS RN: 1396881-37-0
M. Wt: 390.76
InChI Key: IAEZJVHFIOUKST-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H12ClFN6O3 and its molecular weight is 390.76. The purity is usually 95%.
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Scientific Research Applications

Microwave Induced Synthesis of Fluorobenzamides

A study described the synthesis of new fluorobenzamide derivatives with antimicrobial properties. These compounds, synthesized via conventional and microwave methods, demonstrated significant activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing antimicrobial activity, highlighting the potential of fluorinated compounds in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Antitumor Evaluation

Another study focused on synthesizing novel derivatives of 6-amino-2-phenylbenzothiazoles, incorporating different substituents, including fluorine. These derivatives exhibited cytostatic activities against various malignant human cell lines, suggesting their potential use in antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

High-Performance Liquid Chromatography

The application of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for amino acids in high-performance liquid chromatography was explored. This method demonstrated the capability for sensitive detection of amino acids, including proline and hydroxyproline, offering a tool for analytical chemistry research (Watanabe & Imai, 1981).

properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN6O3/c17-13-7-9(18)1-6-12(13)15(26)20-10-2-4-11(5-3-10)24-16(27)23(21-22-24)8-14(19)25/h1-7H,8H2,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZJVHFIOUKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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